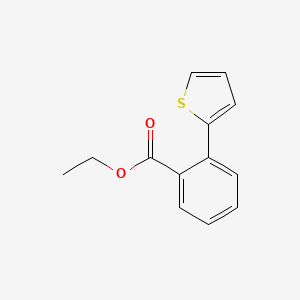

Ethyl 2-thien-2-ylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-thiophen-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-4-3-6-10(11)12-8-5-9-16-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCHNWSAPLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383781 | |

| Record name | Ethyl 2-thien-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6072-48-6 | |

| Record name | Ethyl 2-thien-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories for Aryl Thiophene Esters

Esterification Pathways for Benzoic Acid Derivatives

The synthesis of the ethyl ester group from a carboxylic acid precursor, such as 2-(thien-2-yl)benzoic acid, can be achieved through several established methods. These pathways are fundamental in organic synthesis for converting carboxylic acids into esters.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a cornerstone of ester synthesis. This acid-catalyzed condensation reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. scienceready.com.au The reaction between a substituted benzoic acid and ethanol (B145695), for example, is an equilibrium process. scienceready.com.auusm.my

To drive the reaction towards the formation of the ethyl ester, an excess of the alcohol (ethanol) is often used, which can also serve as the solvent. usm.mygoogle.com The most common catalyst is concentrated sulfuric acid (H₂SO₄), which acts both as a catalyst and a dehydrating agent, removing the water byproduct to shift the equilibrium forward. scienceready.com.au

Modern approaches have sought to optimize this classic reaction. The use of sealed-vessel microwave conditions has been shown to enhance yields and significantly reduce reaction times for the esterification of substituted benzoic acids compared to conventional heating methods. usm.myacademicpublishers.org Studies have systematically varied parameters like temperature, catalyst, and reaction time to improve efficiency. academicpublishers.org For instance, an optimized microwave-assisted method for a substituted benzoic acid achieved the highest ester yields at 130–150°C with a total irradiation time of 15 minutes. usm.my

Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Esterification

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Heating | Reflux with heating mantle usm.my | Sealed-vessel microwave irradiation usm.myacademicpublishers.org |

| Reaction Time | Several hours usm.my | As short as 10-15 minutes usm.myresearchgate.net |

| Yield | Often moderate (e.g., 78%) usm.my | Often high to excellent (e.g., >90%) academicpublishers.orgresearchgate.net |

| Catalyst | Conc. H₂SO₄, HCl scienceready.com.aursc.org | Conc. H₂SO₄, solid acid catalysts usm.myresearchgate.net |

Transesterification Strategies

Transesterification is another valuable pathway for synthesizing esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, one could start from mthis compound and react it with an excess of ethanol.

The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). libretexts.org For example, the transesterification of methyl benzoate (B1203000) to benzyl (B1604629) benzoate has been studied using titanate catalysts, achieving high conversions. Research has shown that reaction temperature is a critical parameter, with higher temperatures generally favoring the reaction.

Acid Chloride/Anhydride (B1165640) Routes to Ethyl Esters

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of the carboxylic acid, such as acid chlorides or anhydrides, are often used. libretexts.org

Acid Chlorides: A carboxylic acid, like 2-(thien-2-yl)benzoic acid, can be converted into its corresponding acid chloride by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acid chloride is highly reactive and will readily react with an alcohol (ethanol) to form the ethyl ester. libretexts.org This reaction is typically fast, efficient, and irreversible. libretexts.org A proton scavenger like pyridine (B92270) is often added during the formation of the acid chloride to neutralize the HCl byproduct. libretexts.org

Acid Anhydrides: Similarly, an acid anhydride can react with an alcohol to produce an ester and a carboxylic acid molecule. vaia.com For instance, the reaction of 2-(thien-2-yl)benzoic anhydride with ethanol would yield this compound and 2-(thien-2-yl)benzoic acid. vaia.com This method is also highly efficient and proceeds via a nucleophilic acyl substitution mechanism. vaia.com

Cross-Coupling Reactions for Aryl-Thiophene Linkages

The formation of the C-C bond between the thiophene ring and the benzene (B151609) ring is a critical step in the synthesis of the parent acid, 2-(thien-2-yl)benzoic acid, or its esters. Modern organometallic cross-coupling reactions provide powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed reactions are the most common and well-developed methods for constructing aryl-heteroaryl bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.com To synthesize the skeleton of this compound, two primary Suzuki routes are possible:

Reaction of a thienylboronic acid (or its ester) with an ethyl halobenzoate (e.g., ethyl 2-bromobenzoate).

Reaction of an (ethoxycarbonyl)phenylboronic acid with a halothiophene (e.g., 2-bromothiophene).

The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). d-nb.infoscielo.org.mx The choice of ligand, base, and solvent can be crucial for achieving high yields, especially with heteroaromatic substrates. jocpr.comnih.gov Research has shown that Suzuki couplings are compatible with a wide range of functional groups, including esters. mdpi.com Ligand-less palladium systems have also been developed, offering a more economically and environmentally attractive option. rsc.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane), catalyzed by palladium. wikipedia.org For the target structure, this could involve reacting 2-(tri-n-butylstannyl)thiophene with ethyl 2-iodobenzoate. tandfonline.comchemsrc.com The Stille reaction is known for its tolerance of many functional groups and its use of air- and moisture-stable organostannanes. mdpi.comwikipedia.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org

Table 2: Key Features of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Coupling Partner | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) mdpi.com | Organohalide mdpi.com | Low toxicity of boron reagents, high functional group tolerance. mdpi.comd-nb.info |

| Stille | Organotin (stannane) wikipedia.org | Organohalide wikipedia.org | High functional group tolerance, stable reagents. mdpi.comwikipedia.org |

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a powerful and more cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel-catalyzed couplings can often be used to react less reactive electrophiles, such as aryl chlorides, and can exhibit different reactivity and selectivity compared to palladium. chinesechemsoc.orgnih.gov

Similar to palladium, nickel-catalyzed Suzuki-type and Kumada-type (using Grignard reagents) couplings can be employed to form the aryl-thiophene bond. nih.govmdpi.com For example, a nickel-catalyzed cross-coupling has been used for the C-O/C-H arylation of esters with phenol (B47542) derivatives. researchgate.net Furthermore, nickel catalysis has been successfully applied to the coupling of heteroaryl halides, including those containing a thiophene group, with various partners. chinesechemsoc.orgmdpi.com These reactions often proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates. chinesechemsoc.org The development of efficient nickel catalysts, often supported by specific ligands, has expanded the toolkit for synthesizing complex bi-aryl structures like the one found in this compound. nih.govmdpi.com

C-H Activation/Functionalization in Aryl-Thiophene Synthesis

Direct C-H activation has emerged as a powerful and atom-economical tool for the formation of aryl-thiophene bonds, circumventing the need for pre-functionalization of the thiophene ring. wiley.com This approach typically involves a transition-metal catalyst, most commonly palladium, which facilitates the coupling of a thiophene C-H bond with an aryl halide. wiley.commdpi.com

The palladium-catalyzed direct arylation of thiophenes is a highly developed method for creating C-C bonds. organic-chemistry.org The process allows for the coupling of thiophenes, including those with both electron-donating and electron-withdrawing groups, with various aryl or heteroaryl bromides. organic-chemistry.org The reaction conditions often employ a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in conjunction with a base such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc) and is frequently performed in solvents like N,N-dimethylacetamide (DMAc) or toluene. wiley.commdpi.com The regioselectivity of the arylation can be controlled, with the C2 and C5 positions of the thiophene ring being the most reactive sites for C-H activation. mdpi.com For instance, the direct C-H arylation on the C2 position of the thiophene ring is a common and efficient strategy. organic-chemistry.org

Recent advancements have led to the development of milder reaction conditions. A novel protocol utilizing silver(I) oxide (Ag₂O) in conjunction with a palladium catalyst enables the direct α-arylation of thiophenes at near-room temperature (30 °C). acs.org This method demonstrates excellent regioselectivity for the C2 position, where Ag(I) is proposed to perform the selective C-H activation before transmetalation to the palladium center for the subsequent C-C bond formation. acs.org

Table 1: Examples of Direct C-H Arylation of Thiophenes

| Thiophene Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

| Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 110°C | Moderate | mdpi.com |

| Thieno[3,2-b]thiophene (B52689) | Aryl Bromides | Pd(OAc)₂ | KOAc | DMAc | - | 41-60% | wiley.com |

| Benzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ / Ag₂O | NaOAc | HFIP | 30°C | High | acs.org |

Strategies for Introducing the Thienyl Moiety

Beyond direct C-H activation, traditional cross-coupling reactions involving pre-functionalized thiophenes remain a cornerstone for aryl-thiophene synthesis. These methods can be broadly categorized based on how the thiophene component is introduced into the reaction.

A prevalent strategy involves the use of thiophene-2-yl organometallic reagents in transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org In these reactions, the thiophene ring is converted into a nucleophilic organometallic species that reacts with an electrophilic aryl halide or triflate. Common examples include Grignard reagents (for Kumada coupling), organozinc reagents (for Negishi coupling), organoboron reagents (for Suzuki coupling), and organotin reagents (for Stille coupling). rsc.org

The synthesis of this compound has been specifically accomplished using a Negishi cross-coupling reaction. uni-muenchen.de This involves the reaction of a thienylzinc reagent with an ethyl benzoate derivative. Similarly, thienyl Grignard reagents, generated through a bromine-metal exchange with reagents like isopropylmagnesium bromide (iPrMgBr), can be coupled with aryl halides using a palladium catalyst to form the desired aryl-thiophene bond. rsc.org These methods are highly versatile and tolerate a wide range of functional groups on both coupling partners. researchgate.net

Table 2: Use of Thienyl Organometallic Reagents in Cross-Coupling

| Organometallic Reagent | Coupling Partner | Catalyst | Reaction Type | Product Type | Ref. |

| Thiophen-2-ylzinc chloride | Ethyl 2-iodobenzoate | PdCl₂(dppf) | Negishi | This compound | uni-muenchen.de |

| 3-Hexyl-2-halomagnesio-thiophene | 1,4-Dibromobenzene | Pd(PPh₃)₂Cl₂ | Kumada | Di-thienyl-benzene | rsc.org |

| Arylstannanes | 5-Bromothiophen-2-yl nucleoside | Palladium catalyst | Stille | 5-Arylthiophen-2-yl nucleoside | acs.org |

| Thienylboronic acids | Aryl halides | Palladium catalyst | Suzuki | Aryl-thiophenes |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing aryl-thiophene linkages, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group such as a halide.

The SNAr strategy can be applied to thiophene chemistry where, for example, a halogen atom at the C3 position of a thiophene ring, activated by an electron-withdrawing group at the C2 position, can be substituted by a sulfur-based nucleophile. researchgate.net This can be the initial step in a sequence leading to more complex fused systems like thieno[3,2-b]thiophenes. researchgate.net

A related, more specialized mechanism is the concerted nucleophilic aromatic substitution (C-SNAr). This mechanism has been identified in the thiolate-initiated synthesis of dibenzothiophenes from 2,2′-bis(methylthio)-1,1′-biaryl precursors. thieme-connect.comorganic-chemistry.org While this specific example leads to a fused thiophene system through intramolecular cyclization, it highlights the principle of a thiolate anion participating in a nucleophilic substitution on an aromatic ring to form a new C-S bond, which is fundamental to thiophene chemistry. thieme-connect.com Fluoride-catalyzed SNAr has also been employed to synthesize polyfluoroarene-capped thiophene derivatives. colab.ws

Synthesis of Related Aryl Thiophene Esters and Analogs

The synthetic methodologies described are broadly applicable to a wide range of aryl thiophene esters and their analogs. The modular nature of these reactions allows for the synthesis of libraries of compounds with diverse substitution patterns. acs.org

For instance, a modular route to tetra-arylated thiophenes has been developed using an ester as an activating and directing group, enabling sequential functionalization of each position on the thiophene ring through regioselective halogenations and cross-coupling reactions. acs.org Another powerful method is the Fiesselmann thiophene synthesis, which involves the condensation of chloro-substituted thiophene carboxylates with methyl thioglycolate to build up thieno[3,2-b]thiophene cores, which are themselves aryl-thiophene analogs. researchgate.netacs.org Furthermore, multi-component reactions can yield highly functionalized, tetrasubstituted thiophene esters in good yields by reacting enamines with isothiocyanates and subsequently with phenacyl bromides. tandfonline.comtandfonline.com

Table 3: Synthesis of Various Aryl Thiophene Esters and Analogs

| Starting Materials | Product | Synthetic Method | Yield | Ref. |

| Enamine, Aryl isothiocyanate, Substituted phenacyl bromide | Methyl 2-anilino-5-(4-nitrobenzoyl)-4-methylthiophene-3-carboxylate | Multi-component reaction | 87% | tandfonline.com |

| Thiophene ester, Aryl halides | Tetra-arylated thiophene | Sequential halogenation and cross-coupling | High | acs.org |

| 4-Aryl-3-chlorothiophene-2-carboxylate, Methyl thioglycolate | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | Fiesselmann Synthesis | - | researchgate.net |

| 3-Substituted 2,2′-bithiophene-5-carboxylic acid | Ester derivatives | Esterification | Good | acs.org |

Advanced Structural Elucidation and Solid State Characterization of Ethyl 2 Thien 2 Ylbenzoate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on the molecular structure, conformation, and the packing of molecules in the crystal lattice.

Molecular Conformation and Dihedral Angle Analysis

Once the crystal structure is solved, the exact conformation of the molecule in the solid state can be analyzed. A key parameter for Ethyl 2-thien-2-ylbenzoate would be the dihedral angle between the planes of the benzoate (B1203000) ring and the thiophene (B33073) ring. This angle is crucial for understanding the degree of π-conjugation and steric hindrance between the two aromatic systems. For related, but structurally distinct, biaryl compounds, this angle can vary significantly based on the substitution pattern and crystal packing forces. nih.govresearchgate.net However, for this compound, this value has not been experimentally measured.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These can include weak C-H···O hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. nih.govnsf.govrsc.org An analysis would identify the specific types of interactions, their geometries (distances and angles), and how they assemble the molecules into a three-dimensional supramolecular architecture. No such analysis is available for this compound.

Computational Methods for Structural Prediction and Conformer Analysis

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting molecular structure and exploring conformational flexibility.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties. nih.govnih.govrsc.org A geometry optimization calculation would determine the lowest-energy conformation (or conformations) of an isolated molecule of this compound in the gas phase. This would provide theoretical values for bond lengths, bond angles, and the crucial dihedral angle between the thienyl and benzoate rings, offering insight into the molecule's intrinsic conformational preferences absent crystal packing effects. Such a specific DFT study for this compound has not been found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By simulating a molecule's behavior, an MD study can explore its conformational landscape—the full range of shapes the molecule can adopt and the relative energies of these different conformers. nih.gov This technique would be particularly useful for a molecule like this compound, which has rotational freedom around the bond connecting the two rings. The simulation could reveal the energy barriers to rotation and the probability of finding the molecule in different conformations at a given temperature. A dedicated MD simulation to map the conformational landscape of this compound does not appear to have been published.

Ab Initio Calculations for High-Accuracy Structural Parameters

Ab initio quantum chemistry methods are instrumental in predicting the geometric and electronic structure of molecules from first principles, without the need for empirical parameters. These calculations can provide highly accurate values for bond lengths, bond angles, and dihedral angles, offering deep insights into the molecule's three-dimensional conformation and stability.

For this compound, a comprehensive search of scientific literature was conducted to locate studies reporting high-accuracy structural parameters derived from ab initio calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT) methods. These computational approaches are standard for obtaining optimized molecular geometries.

Despite a thorough search for relevant research, specific studies detailing the ab initio calculated structural parameters for this compound could not be located in the available literature. While computational studies on analogous compounds containing thiophene and benzoate moieties exist, providing data for the target molecule itself is not possible without direct research on the compound. Therefore, detailed research findings and data tables for the calculated bond lengths, bond angles, and dihedral angles of this compound cannot be presented.

Further theoretical research employing these computational methods would be necessary to determine the high-accuracy structural parameters for this specific compound. Such a study would involve geometry optimization calculations, typically using a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy conformation of the molecule and subsequently report the precise atomic coordinates and structural parameters.

Spectroscopic Characterization and Computational Spectroscopy of Ethyl 2 Thien 2 Ylbenzoate

Vibrational Spectroscopy Studies (IR, Raman)

Characteristic Group Frequencies and Band Assignments

The infrared and Raman spectra of Ethyl 2-thien-2-ylbenzoate are expected to exhibit characteristic bands corresponding to its distinct structural motifs: the ethyl ester group, the benzene (B151609) ring, and the thiophene (B33073) ring.

Ester Group Vibrations: A strong absorption band corresponding to the C=O stretching vibration of the ester is anticipated in the IR spectrum, typically in the range of 1720-1708 cm⁻¹. The C-O stretching vibrations of the ester are expected to produce strong bands in the 1300-1100 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations of both the benzene and thiophene rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including C-S stretching modes, which are generally observed in the 850-600 cm⁻¹ range.

Ethyl Group Vibrations: The ethyl group will show characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2980-2850 cm⁻¹ region, as well as bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring/Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene, Thiophene |

| Aliphatic C-H Stretch | 2980-2850 | Ethyl |

| C=O Stretch (Ester) | 1720-1708 | Ester |

| Aromatic C=C Stretch | 1600-1450 | Benzene, Thiophene |

| CH₂ Bend | ~1450 | Ethyl |

| CH₃ Bend | ~1380 | Ethyl |

| C-O Stretch (Ester) | 1300-1100 | Ester |

Correlation with Theoretical Vibrational Frequencies

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. Theoretical calculations would provide a full set of vibrational modes, which can then be scaled to better match expected experimental values. Such calculations would aid in the precise assignment of the IR and Raman bands and help to resolve ambiguities in regions with overlapping absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H, ¹³C, and two-dimensional NMR techniques would collectively provide a complete picture of the atomic connectivity.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would display signals corresponding to the protons of the ethyl group and the two aromatic rings. The chemical shifts are influenced by the electronic environment of each proton.

Ethyl Group: The ethyl group is expected to show a quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom, likely in the range of 4.3-4.4 ppm. The methyl protons (-CH₃) would appear as a triplet further upfield, around 1.3-1.4 ppm, due to coupling with the methylene protons.

Aromatic Protons: The protons on the benzene and thiophene rings will resonate in the aromatic region, typically between 7.0 and 8.1 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on the substitution pattern and the electronic effects of the ester and thiophene groups. The protons on the thiophene ring are expected to show characteristic coupling constants.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₂-CH₃ | 4.3 - 4.4 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | 1.3 - 1.4 | Triplet | ~7.1 |

Carbon NMR (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Ester Carbons: The carbonyl carbon of the ester group is the most deshielded, with an expected chemical shift in the range of 165-175 ppm. The methylene carbon of the ethyl group (-OCH₂-) is anticipated around 60-62 ppm, while the methyl carbon (-CH₃) would be found at approximately 14-15 ppm.

Aromatic Carbons: The carbons of the benzene and thiophene rings will appear in the aromatic region (approximately 120-140 ppm). The carbon atom attached to the ester group and the carbon atom linking the two rings will be quaternary and can be identified by their lack of a signal in a DEPT-135 experiment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Aromatic C | 120 - 140 |

| -O-CH₂- | 60 - 62 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, it would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also help to trace the connectivity of the protons within the benzene and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the methylene proton signal (~4.3 ppm) and the methylene carbon signal (~61 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester. Protons on the benzene ring would show correlations to carbons within the thiophene ring, confirming the connectivity between the two aromatic systems.

By employing this comprehensive suite of spectroscopic and computational methods, a detailed and confident structural assignment of this compound can be achieved.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy is a crucial technique for probing the electronic structure and transitions within a molecule. It involves measuring the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Absorption Maxima and Molar Extinction Coefficients

The absorption maxima (λmax) in a UV-Vis spectrum correspond to the wavelengths at which the molecule absorbs light most strongly, leading to electronic transitions from the ground state to an excited state. The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a specific wavelength.

Currently, there is no specific experimental data available in the scientific literature detailing the absorption maxima and molar extinction coefficients for this compound.

Emission Properties and Fluorescence Quantum Yields (Computational Prediction)

Fluorescence is the emission of light from a molecule after it has been electronically excited. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Computational methods can be employed to predict these emission properties.

Specific computational predictions for the emission properties and fluorescence quantum yields of this compound are not available in the current body of scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited state properties of molecules, including electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved in these transitions. This analysis provides a theoretical basis for interpreting experimental UV-Vis and fluorescence spectra.

A detailed TD-DFT analysis of the electronic transitions for this compound has not been reported in the scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization.

Specific mass spectrometry data, including the molecular weight confirmation and a detailed analysis of the fragmentation pattern for this compound, is not currently available in published research.

Advanced Spectroscopic Techniques for Gas-Phase Studies (e.g., Microwave Spectroscopy)

Advanced spectroscopic techniques, such as microwave spectroscopy, are employed to study molecules in the gas phase, providing highly precise information about their rotational constants and, consequently, their three-dimensional structure.

Rotational Spectroscopy for High-Resolution Structural Determination

Rotational spectroscopy measures the energies of transitions between quantized rotational states of a molecule. By analyzing the rotational spectrum, it is possible to determine the moments of inertia and, from these, the precise bond lengths and angles of the molecule in the gas phase.

There are no published studies on the use of rotational spectroscopy for the high-resolution structural determination of this compound.

Conformational Analysis in Isolated State

The conformational landscape of this compound in an isolated, gaseous state is primarily dictated by the rotational freedom around two key single bonds: the C(phenyl)-C(thienyl) bond and the C(phenyl)-C(ester) bond. The interplay of steric hindrance and electronic effects governs the energetically favorable orientations, or conformers, of the molecule. Computational studies on structurally analogous compounds provide significant insights into the likely conformational preferences of this compound.

The rotation around the C(phenyl)-C(thienyl) bond determines the relative orientation of the two aromatic rings. In molecules containing directly linked aromatic rings, such as biphenyl, the planar conformations are generally disfavored due to steric clashes between the ortho-hydrogens. Similarly, for this compound, a co-planar arrangement of the phenyl and thienyl rings would lead to significant steric repulsion. Therefore, the molecule is expected to adopt a non-planar (twisted) conformation in its lowest energy state. The potential energy surface for this rotation is characterized by two minima corresponding to the twisted conformers and two maxima corresponding to the planar (0°) and perpendicular (90°) arrangements.

Computational studies on similar 2-arylthiophene systems suggest that the energy barrier to rotation around the inter-ring bond is relatively low. For instance, studies on 2-phenylthiophene (B1362552) indicate a rotational barrier that allows for interconversion between the twisted conformers at room temperature.

The second critical dihedral angle involves the rotation of the ethyl ester group relative to the plane of the benzene ring. The orientation of the ester group is influenced by a balance between resonance stabilization, which favors planarity, and steric interactions. Two principal planar conformations can be considered for the ester group: one where the carbonyl group is pointing towards the thiophene ring and one where it is pointing away.

Computational analyses of similar aromatic esters, such as ethyl benzoates, have shown that the potential energy surface for the rotation of the ester group exhibits distinct minima. The relative energies of these conformers are sensitive to the substitution pattern on the aromatic ring. In the case of this compound, the bulky thienyl group at the ortho position is expected to significantly influence the preferred orientation of the ethyl ester group.

A relaxed potential energy surface scan, obtained through computational methods such as Density Functional Theory (DFT), can elucidate the stable conformers and the transition states connecting them. The results of such an analysis for analogous molecules are often presented in the form of a potential energy diagram.

Table 1: Calculated Rotational Barriers for Analogous Compounds

| Compound | Rotational Barrier (kcal/mol) | Method |

| 2-Phenylthiophene | ~2-5 | DFT |

| Biphenyl | ~2 | Experimental/DFT |

| Methyl Benzoate (B1203000) | ~5-7 | DFT |

Table 2: Predicted Stable Conformers and Dihedral Angles for this compound (based on analogous systems)

| Conformer | Phenyl-Thienyl Dihedral Angle (°) | Phenyl-Ester Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | ± (30-50) | ~0 or ~180 | 0 |

| Local Minimum | ± (130-150) | ~0 or ~180 | > 1 |

| Transition State 1 | 0 or 180 (Planar) | - | High |

| Transition State 2 | 90 (Perpendicular) | - | Moderate |

It is important to note that the precise values of the dihedral angles and rotational barriers for this compound would require a dedicated computational study. However, the data from related compounds strongly suggest a non-planar global minimum energy structure, with a twisted arrangement of the aromatic rings and a specific orientation of the ethyl ester group to minimize steric interactions. The relatively low rotational barriers imply that the molecule is likely to be conformationally flexible at ambient temperatures.

Reactivity and Reaction Mechanisms of Ethyl 2 Thien 2 Ylbenzoate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester group in Ethyl 2-thien-2-ylbenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Hydrolysis: The cleavage of the ester bond by water can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is heated with an aqueous alkali, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OC₂H₅) to form 2-(thiophen-2-yl)benzoic acid. The ethoxide, a strong base, subsequently deprotonates the carboxylic acid to yield sodium 2-(thiophen-2-yl)benzoate and ethanol (B145695). The reaction goes to completion due to the final, irreversible acid-base step. Acidification of the resulting carboxylate salt is required to isolate the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile, water. The reaction eventually establishes an equilibrium between the ester and its hydrolysis products: 2-(thiophen-2-yl)benzoic acid and ethanol.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule (R'-OH) acting as the nucleophile instead of water. This reaction is also reversible, and its outcome is often controlled by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat | Sodium 2-(thiophen-2-yl)benzoate + Ethanol | Irreversible; proceeds to completion. |

| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid (e.g., H₂SO₄), Heat | 2-(Thiophen-2-yl)benzoic acid + Ethanol | Reversible; equilibrium process. |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst, Heat | Alkyl 2-(thiophen-2-yl)benzoate + Ethanol | Reversible; driven by excess of reactant alcohol. |

Electrophilic Aromatic Substitution on Thiophene (B33073) and Phenyl Rings

The molecule possesses two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The site of substitution is determined by the relative reactivity of the two rings and the directing effects of the substituents on each ring.

The thiophene ring is inherently more electron-rich and significantly more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the C2 (α) position, and if that is blocked, at the C5 position.

The phenyl ring has two substituents:

-COOEt (Ethyl Ester Group): This is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta positions (C4 and C6).

2-Thienyl Group: This aryl substituent is generally considered an activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5).

| Ring | Substituent(s) | Directing Effect | Predicted Site of Substitution |

|---|---|---|---|

| Thiophene | 2-Phenyl group | Activating, directs to C5 | C5 (Major) |

| Phenyl | -COOEt | Deactivating, meta-directing | Less favored; complex mixture possible |

| 2-Thienyl | Activating, ortho, para-directing |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is generally not a favorable reaction pathway for this compound under standard conditions. The typical SₙAr mechanism requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. derpharmachemica.commasterorganicchemistry.com These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The structure of this compound lacks both of these requirements. Neither the thiophene nor the phenyl ring possesses a suitable leaving group or the strong activating groups needed to facilitate the addition-elimination mechanism. The ester group is only moderately electron-withdrawing and is insufficient to activate the ring for nucleophilic attack.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur on unactivated rings but requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849). This pathway is theoretically possible but is not a common or practical transformation for this compound.

Oxidation and Reduction Processes

The different functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The thiophene ring is the most susceptible part of the molecule to oxidation. The sulfur atom can be oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a thiophene-1-oxide or, with a stronger oxidizing agent or excess reagent, a thiophene-1,1-dioxide. derpharmachemica.commdpi.commasterorganicchemistry.com These oxidized species are less aromatic and can participate in cycloaddition reactions. The phenyl ring and the ester group are generally stable to such mild oxidizing agents.

Reduction: Different parts of the molecule can be selectively reduced depending on the reagents and conditions used.

Ester Reduction: The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). reddit.com This reaction would convert the ester into (2-(thiophen-2-yl)phenyl)methanol, with ethanol being formed as a byproduct. reddit.commasterorganicchemistry.com

Thiophene Ring Reduction: The thiophene ring can be catalytically hydrogenated to the saturated tetrahydrothiophene (B86538) ring. However, a more common and synthetically useful reaction is reductive desulfurization using Raney Nickel, which removes the sulfur atom entirely and saturates the carbon chain, yielding ethyl 2-butylbenzoate. wikipedia.orgyoutube.com

Phenyl Ring Reduction: The phenyl ring is generally resistant to reduction but can be reduced under specific conditions. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol proton source) would reduce the phenyl ring to a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity is dictated by the substituents; the electron-withdrawing ester group would favor a product where the ipso and para carbons are reduced.

| Reaction Type | Reagent | Affected Moiety | Major Product |

|---|---|---|---|

| Oxidation | m-CPBA | Thiophene Ring | Ethyl 2-(1-oxido-thiophen-2-yl)benzoate |

| Reduction | LiAlH₄ | Ester Group | (2-(Thiophen-2-yl)phenyl)methanol |

| Reduction | Raney Ni, H₂ | Thiophene Ring | Ethyl 2-butylbenzoate (via desulfurization) |

| Reduction | Na, liq. NH₃, EtOH | Phenyl Ring | Ethyl 2-(thiophen-2-yl)cyclohexa-1,4-dienecarboxylate |

Radical Reactions Involving the Compound

Radical reactions on aromatic systems are generally less common and less specific than ionic reactions. They typically require initiation by heat, UV light, or a radical initiator. A potential radical reaction for this compound is free-radical substitution, where a hydrogen atom on one of the aromatic rings is replaced.

The stability of the potential radical intermediates would influence the reaction's regioselectivity. The C-H bonds at the C5 position of the thiophene ring and the benzylic C-H bonds of the ethyl group are potential sites for radical attack. However, radical aromatic substitution is often unselective, leading to a mixture of products, and is not a widely used synthetic strategy for molecules of this type.

Catalytic Transformations and Functional Group Interconversions

The carbon-sulfur (C-S) bond in the thiophene ring is a key site for metal-catalyzed transformations. The most significant of these is C-S bond activation leading to desulfurization, a process of great industrial importance for removing sulfur from fossil fuels.

Intramolecular Cyclization Reactions

While specific studies on the intramolecular cyclization of This compound are not extensively documented in peer-reviewed literature, the reactivity of analogous biaryl compounds, particularly those containing thiophene rings, provides a basis for predicting its potential cyclization pathways. Intramolecular cyclization reactions are pivotal in the synthesis of fused heterocyclic systems, and for a molecule like This compound , such reactions would likely proceed via electrophilic aromatic substitution, photochemical cyclization, or metal-catalyzed cross-coupling reactions.

One plausible pathway is an acid-catalyzed intramolecular acylation, a variant of the Friedel-Crafts reaction. In the presence of a strong acid, the carbonyl group of the ester could be activated, facilitating an electrophilic attack of the benzoate (B1203000) ring onto the electron-rich thiophene ring. The thiophene ring is known to be more reactive than benzene towards electrophilic substitution. nih.gov The regioselectivity of this cyclization would be influenced by the directing effects of the substituents on both aromatic rings.

Another potential route is photochemical cyclization. Aryl-substituted thiophenes are known to undergo photoisomerization and photocyclization reactions. For instance, 2-phenylthiophene (B1362552) has been shown to rearrange to 3-phenylthiophene (B186537) upon irradiation. researchgate.net In a related process, 1-phenyl-4-(2′-thienyl)-1,3-butadiene undergoes a photocyclization–oxidation reaction to yield 4-phenyl-benzo[b]thiophene, demonstrating that cyclization onto the thiophene ring is a feasible pathway. scilit.com For This compound , UV irradiation could potentially induce an excited state that leads to the formation of a new carbon-carbon bond between the benzoate and thiophene rings, ultimately leading to a fused polycyclic aromatic system after subsequent elimination or oxidation steps.

Finally, transition metal-catalyzed intramolecular aryl-aryl coupling represents a modern and efficient method for the synthesis of biaryl-linked fused rings. researchgate.netnih.gov Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations. nih.gov In a hypothetical scenario for This compound , a palladium catalyst could facilitate the coupling of a C-H bond on the thiophene ring with a C-H bond on the benzoate ring, leading to a direct annulation. The specific reaction conditions, including the choice of catalyst, ligand, and oxidant, would be critical in determining the feasibility and outcome of such a reaction.

Given the lack of specific experimental data, the following table outlines the potential products of these hypothetical intramolecular cyclization reactions of This compound .

| Reaction Type | Potential Product | Key Reagents/Conditions |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Fused thieno-fluorenone derivative | Strong acid (e.g., PPA, H2SO4) |

| Photochemical Cyclization | Fused benzo[b]thiophen-one derivative | UV irradiation, possibly with an oxidizing agent |

| Palladium-Catalyzed C-H Activation | Fused thieno-fluorenone derivative | Palladium catalyst, ligand, oxidant |

Theoretical Investigations of Reaction Mechanisms

Due to the limited experimental data on the reactivity of This compound , theoretical and computational studies on analogous systems are invaluable for understanding its potential reaction mechanisms. Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, reaction pathways, and energetics of intramolecular cyclization reactions. e3s-conferences.orgnih.govmdpi.comrsc.org

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept in the computational study of reaction mechanisms. By locating the transition state (TS) structure on the potential energy surface, it is possible to calculate the activation energy of a reaction, which is a key determinant of the reaction rate. For the intramolecular cyclization of a biaryl compound like This compound , computational methods can be employed to model the reaction pathway and identify the structure of the transition state.

For instance, in a hypothetical intramolecular Friedel-Crafts acylation, DFT calculations could be used to model the approach of the activated ester group to the thiophene ring. The transition state would likely involve a partially formed carbon-carbon bond and a delocalized positive charge across both aromatic systems. The calculated energy of this transition state would provide a quantitative measure of the kinetic feasibility of the reaction.

Similarly, for photochemical reactions, computational studies can elucidate the nature of the excited states involved. ua.es Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states and identify the specific electronic transitions that are responsible for the photochemical reactivity. By mapping the potential energy surfaces of the ground and excited states, it is possible to identify conical intersections, which are points where the two surfaces cross and which often play a crucial role in photochemical reaction mechanisms. researchgate.net

Computational Kinetics and Thermodynamics

Computational chemistry provides powerful tools to evaluate the kinetic and thermodynamic aspects of chemical reactions. amanote.com By calculating the Gibbs free energies of the reactants, transition states, and products, it is possible to construct a complete energy profile for a proposed reaction mechanism.

The following table presents a hypothetical comparison of the calculated thermodynamic and kinetic parameters for different potential intramolecular cyclization pathways of an analogous 2-arylthiophene system, based on general principles of reactivity.

| Reaction Pathway | Calculated Activation Energy (ΔG‡) | Calculated Reaction Free Energy (ΔGrxn) | Kinetic Feasibility | Thermodynamic Favorability |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Moderately high | Exergonic | Requires forcing conditions (high temperature, strong acid) | Favorable |

| Photochemical Cyclization | Dependent on excited state accessibility | Often exergonic | Feasible with appropriate light source | Generally favorable |

| Palladium-Catalyzed C-H Activation | Generally lower than thermal uncatalyzed reactions | Exergonic | High under optimized catalytic conditions | Highly favorable |

These computational approaches, while not specific to This compound due to a lack of dedicated studies, provide a robust framework for predicting its reactivity and for designing experiments to explore its potential for the synthesis of novel fused heterocyclic compounds. The insights gained from theoretical investigations of related thiophene-containing biaryl systems are essential for advancing the understanding of their chemical behavior. nih.govresearchgate.netscienceopen.com

Advanced Computational Chemistry Applications to Ethyl 2 Thien 2 Ylbenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic characteristics of molecular systems. mdpi.comresearchgate.net These calculations allow for a detailed description of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Molecular Orbitals and Electron Density Distribution

The electron density distribution illustrates where electrons are most likely to be found. In Ethyl 2-thien-2-ylbenzoate, a high electron density is expected around the electronegative oxygen atoms of the ethyl ester group and the sulfur atom of the thiophene (B33073) ring. The aromatic rings also feature a delocalized cloud of π-electron density above and below the plane of the rings. researchgate.net DFT calculations can precisely map this distribution, revealing the molecule's charge landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For this compound, the HOMO is expected to be a π-orbital with significant electron density spread across the electron-rich thiophene and benzoate (B1203000) rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is anticipated to be a π*-orbital, also delocalized over the aromatic system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. urfu.ru Computational studies on similar thiophene sulfonamide derivatives have shown HOMO-LUMO gaps in the range of 3.44–4.65 eV, suggesting that these compounds are generally stable. mdpi.com

The spatial distribution of these orbitals, visualized as iso-density surfaces, shows the most probable regions for electrophilic and nucleophilic attacks. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Aryl-Thiophene System

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| ΔE (Gap) | 3.5 to 4.5 | HOMO-LUMO energy gap; relates to chemical reactivity and electronic transitions. |

Note: This table presents typical energy ranges for substituted thiophene systems based on DFT calculations and is intended to be illustrative for this compound. mdpi.comurfu.ru

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. dergipark.org.trmdpi.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites prone to electrophilic attack. These would be concentrated around the carbonyl oxygen of the ester group and, to a lesser extent, the ether oxygen and the sulfur atom. dergipark.org.tr

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings and the ethyl group. jnsam.com

The MEP map provides a comprehensive picture of the charge distribution, complementing FMO analysis in predicting molecular interactions. mdpi.com

Computational Modeling of Molecular Interactions

Beyond the properties of a single molecule, computational chemistry can model how molecules interact with each other and with their environment. These non-covalent interactions are crucial for determining the condensed-phase properties of a substance, such as its crystal structure and solubility.

Intermolecular Hydrogen Bonding and Stacking Interactions

This compound can engage in several types of non-covalent interactions:

Hydrogen Bonding: While lacking strong hydrogen bond donors like O-H or N-H, the molecule can act as a hydrogen bond acceptor. The oxygen atoms of the ester group can form weak C–H···O intermolecular hydrogen bonds with hydrogen atoms from neighboring molecules. Computational studies on similar thiophene carboxylates have identified such interactions as key factors in stabilizing crystal packing. mdpi.com

π-π Stacking Interactions: The planar aromatic thiophene and benzoate rings can stack on top of each other. These interactions are primarily driven by dispersion forces. nih.gov High-level quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. nih.gov For stacked thiophene systems, dispersion forces are often the dominant stabilizing contribution to the intermolecular binding. nih.govnih.gov

Table 2: Illustrative SAPT Energy Decomposition for a Stacked Thiophene Dimer

| Interaction Component | Representative Energy (kJ/mol) | Physical Origin |

|---|---|---|

| Electrostatics | -15 to -25 | Attraction/repulsion between static charge distributions. |

| Exchange | +30 to +50 | Pauli repulsion between electron clouds. |

| Induction | -5 to -10 | Polarization of one molecule by another. |

| Dispersion | -40 to -60 | Correlated fluctuations of electron clouds (van der Waals forces). |

| Total Interaction Energy | -30 to -45 | Sum of all attractive and repulsive forces. |

Note: This table provides representative values based on SAPT analyses of π-stacked aromatic systems and illustrates the dominant role of dispersion forces. nih.gov

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects using two primary approaches:

Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous dielectric medium. This approach is efficient for calculating how a solvent's polarity affects properties like the molecular dipole moment and electronic energy levels. jnsam.com Studies on thiophene derivatives have shown that changing from a non-polar to a polar solvent can cause shifts in electronic transition energies.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding with water or other protic solvents. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to treat the solute with high-level quantum chemistry while the solvent is modeled with classical force fields, providing a detailed picture of the local solvation structure. nih.gov

For this compound, polar solvents would be expected to stabilize charge separation in the molecule, potentially altering its conformational preferences and the energies of its frontier orbitals.

Development and Application of Computational Tools for Spectroscopic Prediction

The accurate prediction of spectroscopic data is a cornerstone of modern computational chemistry, enabling the identification and characterization of molecules. For this compound, a variety of computational tools are employed to predict its spectroscopic signatures, primarily focusing on Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy.

Density Functional Theory (DFT) has emerged as a powerful tool for the prediction of vibrational spectra. iosrjournals.orgresearchgate.net Methodologies such as B3LYP in combination with basis sets like 6-311++G(d,p) are utilized to perform geometry optimization and frequency calculations for the isolated molecule. researchgate.net The computed vibrational frequencies are then often scaled to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental data. iosrjournals.org Automated platforms and software packages have been developed to streamline the process of simulating IR and Raman spectra, making these advanced computational techniques more accessible for researchers. arxiv.orgarxiv.orgnih.gov These tools can take a given molecular structure and efficiently generate the corresponding vibrational spectra, aiding in their interpretation.

For the prediction of NMR spectra, a critical tool for structure elucidation, various computational methods are available. frontiersin.org DFT-based approaches are widely used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. nih.gov The performance of these predictions is highly dependent on the choice of the functional and basis set. nih.gov Studies have shown that functionals like PBE1PBE and CAM-B3LYP can provide accurate predictions for chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is a commonly employed technique for calculating magnetic shielding tensors, which are then converted to chemical shifts. nih.gov Recent advancements have also seen the rise of machine learning algorithms trained on large datasets of experimental and calculated NMR data to provide rapid and accurate predictions. frontiersin.org

A representative application of these computational tools to this compound would involve the following steps:

Optimization of the molecular geometry using a selected DFT functional and basis set.

Calculation of vibrational frequencies to predict the IR and Raman spectra.

Calculation of NMR shielding constants, followed by their conversion to chemical shifts relative to a standard (e.g., TMS).

The predicted spectroscopic data can then be compared with experimental spectra to confirm the molecular structure or to aid in the assignment of spectral peaks.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 166.5 ppm | PBE1PBE/aug-cc-pVDZ |

| ¹H NMR Chemical Shift (Thiophene Hα) | 7.6 ppm | CAM-B3LYP/cc-pVTZ |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from the rotation around the single bonds connecting the thiophene and benzoate rings, as well as the ethyl ester group, leads to a complex conformational landscape. Understanding this landscape is crucial as the molecule's properties can be highly dependent on its three-dimensional structure.

Computational methods provide a powerful means to explore the potential energy surface (PES) of flexible molecules and to identify the most stable conformers. researchgate.net The process typically begins with a conformational search using computationally less expensive methods like molecular mechanics to generate a wide range of possible structures. cwu.edu These initial structures are then subjected to more accurate quantum mechanical calculations, usually at the DFT level, to refine their geometries and determine their relative energies. researchgate.netresearchgate.net

The exploration of the energy landscape can be guided by systematically rotating specific dihedral angles and calculating the corresponding energy, a process known as a potential energy scan. This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required for interconversion between conformers. The results of these calculations are often visualized as a 2D or 3D plot of energy versus the rotational angles, providing a clear picture of the molecule's conformational preferences.

For this compound, the key dihedral angles are those between the thiophene and benzoate rings and the orientation of the ethyl group. The interplay of steric hindrance and electronic interactions, such as conjugation between the aromatic rings, will dictate the preferred conformations. The relative energies of the different conformers can be used to calculate their population at a given temperature using Boltzmann statistics, providing an understanding of the dominant structures present in a sample.

| Conformer | Dihedral Angle (Thiophene-Benzene) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum | 35° | 0.00 | DFT (B3LYP/6-31G) |

| Local Minimum | 150° | 1.25 | DFT (B3LYP/6-31G) |

| Transition State | 90° | 3.50 | DFT (B3LYP/6-31G*) |

Synthetic Applications and Derivatives in Chemical Research

Ethyl 2-thien-2-ylbenzoate as a Synthetic Intermediate

The reactivity of its constituent parts—the ester group, the benzoate (B1203000) ring, and the thiophene (B33073) ring—positions this compound as a valuable starting material for the construction of diverse chemical architectures.

Precursor for Benzoic Acid Derivatives

One of the fundamental applications of this compound is its role as a precursor to 2-thien-2-ylbenzoic acid. This transformation is typically achieved through the hydrolysis of the ethyl ester, a standard reaction in organic synthesis. The resulting carboxylic acid is a key intermediate in the preparation of various derivatives with potential applications in pharmaceuticals and materials.

The general process for the hydrolysis of this compound to 2-thien-2-ylbenzoic acid can be represented as follows:

| Reactant | Reagents | Product |

| This compound | 1. NaOH (aq) 2. H3O+ | 2-thien-2-ylbenzoic acid |

This 2-thien-2-ylbenzoic acid can then be further modified. For instance, it can undergo esterification with different alcohols to produce a variety of esters, or it can be converted to the corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of amides and other carboxylic acid derivatives. These derivatives are often explored for their biological activities.

Building Block for Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of fused heterocyclic systems. These complex ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

For example, derivatives of this compound can be utilized in cyclization reactions to form thieno[2,3-b]pyridines and thieno[3,2-c]quinolines. These fused heterocyclic systems are known to exhibit a wide range of pharmacological activities. The synthesis of such systems often involves the introduction of appropriate functional groups onto the this compound scaffold, followed by an intramolecular cyclization step. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategies for these heterocyclic systems often rely on precursors with similar structural motifs. researchgate.neteurekaselect.comresearchgate.netekb.egnih.gov

Design and Synthesis of Structurally Related Analogs for Chemical Studies

To investigate structure-activity relationships (SAR) and to fine-tune the physicochemical properties of molecules based on the this compound core, chemists often synthesize a variety of structurally related analogs. This involves systematic modifications to different parts of the molecule.

Modification of the Ester Group

The ethyl ester group in this compound can be readily transformed into other functional groups, leading to a diverse range of analogs.

| Transformation | Reagents | Product Functional Group |

| Transesterification | R'OH, acid or base catalyst | Ester (with R' group) |

| Amidation | R'R''NH | Amide |

| Reduction | LiAlH4 | Primary alcohol |

Transesterification allows for the replacement of the ethyl group with other alkyl or aryl groups, which can influence the molecule's solubility, lipophilicity, and metabolic stability.

Amidation , the reaction of the ester with an amine, yields the corresponding amide. This is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors, which can enhance binding to biological targets.

Reduction of the ester group, typically with a strong reducing agent like lithium aluminum hydride, affords the corresponding primary alcohol, (2-(thiophen-2-yl)phenyl)methanol. This alcohol can then serve as a starting point for further synthetic modifications.

Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The sulfur atom in the thiophene ring makes it more electron-rich than benzene (B151609), and therefore more reactive towards electrophiles. The substitution typically occurs at the position adjacent to the sulfur atom and remote from the benzoate ring (the 5-position) due to electronic and steric factors.

Common electrophilic substitution reactions on the thiophene ring include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid, or milder nitrating agents to avoid oxidation of the thiophene ring. stackexchange.comorgsyn.orggoogle.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org

These substituted thiophene analogs can be used to explore the impact of electronic and steric effects on the molecule's properties. The introduced functional groups can also serve as handles for further chemical transformations, such as cross-coupling reactions.

Substitution on the Benzoate Ring

The benzoate ring of this compound can also undergo electrophilic aromatic substitution. The directing effect of the substituents already on the ring (the thiophene group and the ester group) will determine the position of the incoming electrophile.

The thiophene group at the 2-position is generally considered to be an ortho-, para-directing group, although it is weakly activating. The ester group at the 1-position is a deactivating, meta-directing group. cognitoedu.orgyoutube.comlibretexts.orgchemguideforcie.co.uklibretexts.org The interplay of these two directing effects can lead to a mixture of products, and the reaction conditions would need to be carefully controlled to achieve selectivity.

Furthermore, if a halogen atom is introduced onto either the thiophene or the benzoate ring, it can be used as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the diversity of accessible analogs for chemical studies.

Exploration in Materials Chemistry (e.g., Electroactive Polymers, Organic Semiconductors)

The unique molecular architecture of this compound, which combines an electron-rich thiophene ring with a benzoate group, makes it a compound of interest in the field of materials chemistry. This interest stems from the potential for this structure to serve as a building block for novel electroactive polymers and organic semiconductors. While direct research on this compound in these applications is not extensively documented, the properties of related thiophene and benzoate-containing materials provide a strong indication of its potential.

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. The inclusion of a benzoate moiety can further modulate the electronic and physical properties of the resulting materials, influencing factors such as solubility, processability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ester group in this compound offers a site for further chemical modification, allowing for the fine-tuning of material properties.

The general class of donor-acceptor (D-A) copolymers, which often include thiophene as the donor unit and various electron-withdrawing groups as the acceptor, are widely investigated for their applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.com The benzoate group can act as a modifying component, influencing the planarity of the polymer backbone and the intermolecular interactions, which are critical for efficient charge transport.

Monomer in Polymerization Reactions

This compound can be envisioned as a monomer for the synthesis of novel conjugated polymers. The thiophene ring provides a reactive site for polymerization through various coupling reactions, such as Stille, Suzuki, or oxidative polymerization. The presence of the ethyl benzoate group can influence the polymerization process and the properties of the resulting polymer.

For instance, in the synthesis of donor-acceptor copolymers, the electronic nature of the substituents on the monomeric units plays a crucial role in determining the optical and electronic properties of the final material. The ester group in this compound can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups, providing a versatile platform for the synthesis of a wide range of polymers with tailored properties.

The polymerization of thiophene derivatives has been shown to yield materials with significant electroactive and chromic properties. For example, poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) is a highly stable electrochromic polymer with a low oxidation potential and a narrow band gap. researchgate.net While this example does not directly involve a benzoate group, it highlights the potential of thiophene-based monomers to create functional polymers. The incorporation of a benzoate unit, as in this compound, could lead to polymers with a unique combination of properties, potentially including improved solubility and processability, which are key challenges in the field of organic electronics.

The table below outlines potential polymerization methods and the expected properties of polymers derived from a conceptual monomer like this compound, based on the broader understanding of thiophene-based polymers.

| Polymerization Method | Potential Polymer Properties | Potential Applications |

| Stille Coupling | High molecular weight, well-defined structure | Organic field-effect transistors (OFETs), Organic photovoltaics (OPVs) |

| Suzuki Coupling | Good thermal stability, tunable electronic properties | Organic light-emitting diodes (OLEDs), Sensors |

| Oxidative Polymerization | Facile synthesis, good film-forming properties | Electrochromic devices, Antistatic coatings |

Optoelectronic Properties of Derivatives

The optoelectronic properties of polymers are intrinsically linked to their chemical structure. For polymers derived from monomers like this compound, the interplay between the thiophene and benzoate units would be a key determinant of their performance in electronic devices. The thiophene unit typically contributes to the charge transport capabilities of the polymer, while the benzoate group can influence the material's energy levels and solid-state packing.

In donor-acceptor copolymers, the introduction of different acceptor units can significantly alter the optical bandgap and energy levels. polyu.edu.hk For example, the incorporation of electron-withdrawing groups can lower the LUMO energy level, which is beneficial for n-type organic semiconductors. The ester group in this compound is moderately electron-withdrawing and its influence on the electronic properties would depend on its position and interaction with the thiophene ring in the polymer chain.

Research on copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units has demonstrated that modifying the polymer structure can lead to materials with high thermal stability and specific light emission properties, making them suitable for optoelectronic applications. mdpi.com Similarly, thiophene backbone-based polymers with electron-withdrawing pendant groups have been shown to be effective hole-transporting materials in organic thin-film transistors. rsc.org These findings suggest that polymers incorporating the thienyl-benzoate structure could exhibit interesting and useful optoelectronic properties.